molecular formula C19H21ClN2O3S2 B276151 Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate

Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate

Cat. No. B276151
M. Wt: 425 g/mol
InChI Key: LDSYEQQDJXQANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate, also known as CTM, is a compound that has been widely studied in the scientific community due to its potential applications in drug development. CTM is a synthetic compound that belongs to the class of thiophene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate induces apoptosis is still being studied.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This makes it a viable option for drug development. However, one limitation of Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate. One area of research is to further elucidate the mechanism of action of Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate, which could lead to the development of more effective drugs. Another area of research is to study the potential of Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate could be further studied for its potential applications in treating viral infections, such as COVID-19.

Synthesis Methods

Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by the addition of morpholine and methyl mercaptan. The resulting product is then treated with ethyl chloroformate to yield Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate. The synthesis of Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has been optimized to increase the yield and purity of the final product, making it a viable option for drug development.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has been studied extensively for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has been tested against a range of microorganisms, including bacteria, fungi, and viruses, and has shown promising results in inhibiting their growth. Additionally, Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate has been shown to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate

Molecular Formula

C19H21ClN2O3S2

Molecular Weight

425 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-3-[[methylsulfanyl(morpholin-4-yl)methylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H21ClN2O3S2/c1-3-25-18(23)17-15(21-19(26-2)22-8-10-24-11-9-22)12-16(27-17)13-4-6-14(20)7-5-13/h4-7,12H,3,8-11H2,1-2H3

InChI Key

LDSYEQQDJXQANS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N=C(N3CCOCC3)SC

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N=C(N3CCOCC3)SC

Origin of Product

United States

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